An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperazine Dihydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperazine Dihydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Fluoroethyl)piperazine dihydrochloride, a versatile heterocyclic building block crucial for the synthesis of advanced pharmaceutical agents. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and strategic application in medicinal chemistry, grounded in established scientific principles.
Core Compound Identification and Properties
1-(2-Fluoroethyl)piperazine dihydrochloride is a disubstituted piperazine derivative presented as a stable salt. The introduction of a fluoroethyl group onto the piperazine scaffold offers a unique combination of physicochemical properties that are highly sought after in drug design.
CAS Number: 1089279-64-0[1][2]
Physicochemical Characteristics
Quantitative data for some physical properties of this specific dihydrochloride salt are not widely published. However, based on data for related piperazine salts and the compound's structure, we can summarize its key characteristics in Table 1.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₆H₁₅Cl₂FN₂ | [1][2][3] |
| Molecular Weight | 205.10 g/mol | [1][2][3] |
| Appearance | White to colorless solid | [3] |
| Melting Point | Not definitively published. Expected to be a high-melting solid, likely with decomposition, similar to other piperazine dihydrochloride salts which melt above 300°C.[4] | |
| Boiling Point | Not applicable (decomposes) | Inferred from salt structure |
| Solubility | Highly soluble in water. Soluble in polar protic solvents like methanol and ethanol. Insoluble in nonpolar organic solvents. | Based on the properties of piperazine dihydrochloride.[4][5][6] |
| Storage | Store at room temperature under an inert atmosphere.[1][3] The compound is likely hygroscopic. |
The Strategic Role in Medicinal Chemistry: Causality and Application
The utility of 1-(2-fluoroethyl)piperazine extends from its dual-functionality: the piperazine core and the fluoroethyl side chain. Each imparts distinct, advantageous properties to a parent molecule.
The Piperazine Moiety: A Privileged Scaffold
The piperazine ring is a "privileged scaffold" in medicinal chemistry for several reasons:
-
Pharmacokinetic Modulation : The two nitrogen atoms provide a high polar surface area and can act as hydrogen bond acceptors, which often improves aqueous solubility and oral bioavailability.[7]
-
Basicity and Targeting : The basic nature of the piperazine nitrogens allows for salt formation, enhancing stability and formulation options. Furthermore, a protonated nitrogen can form critical ionic interactions with acidic residues in biological targets, such as G-protein coupled receptors (GPCRs) and kinases.[8]
-
Structural Rigidity : The chair conformation of the piperazine ring provides a degree of structural rigidity, which can help in optimizing the spatial orientation of other pharmacophoric groups to maximize target binding.
The 2-Fluoroethyl Group: Enhancing Metabolic Stability and Potency
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2-fluoroethyl group, specifically, offers:
-
Metabolic Blocking : The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the ethyl group's terminal position can block metabolic oxidation at that site, thereby increasing the drug's half-life.
-
Tuning Basicity (pKa) : The electron-withdrawing nature of the fluorine atom can subtly lower the pKa of the distal piperazine nitrogen. This can be crucial for optimizing a drug's binding affinity or its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity and Permeability : Fluorination can increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system (CNS).
This strategic combination makes 1-(2-fluoroethyl)piperazine dihydrochloride a valuable synthon, particularly in the development of CNS-active agents like antipsychotics and for the creation of PET tracers.[7][9][10]
Synthesis and Reactivity: A Self-Validating Protocol Approach
The synthesis of 1-(2-fluoroethyl)piperazine dihydrochloride typically proceeds via N-alkylation of a piperazine starting material. The key challenge is achieving mono-substitution rather than di-substitution. Two common, reliable strategies are outlined below.
Method 1: N-Alkylation of Piperazine Monohydrochloride
This is a direct and cost-effective method that leverages the differential reactivity of the free base versus the protonated amine.
Experimental Protocol: N-Alkylation of Piperazine
-
In Situ Protection : In a reaction vessel, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in a suitable solvent like methanol. This establishes an equilibrium that generates piperazine monohydrochloride, effectively protecting one nitrogen atom through protonation.[11]
-
Alkylation : To the solution from Step 1, add 1.0 equivalent of an alkylating agent such as 1-bromo-2-fluoroethane or 1-fluoro-2-iodoethane. Add a base, such as 1.5-2.0 equivalents of potassium carbonate, to neutralize the acid formed during the reaction.
-
Reaction : Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification (Free Base) : The resulting crude product can be purified by column chromatography on silica gel.
-
Salt Formation : Dissolve the purified 1-(2-fluoroethyl)piperazine free base in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the dihydrochloride salt.
-
Isolation : Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Method 2: Synthesis via N-Boc-Piperazine
This method offers greater control and often higher yields of the mono-substituted product, making it suitable for larger-scale synthesis where cost of the protecting group is justified.[12]
Experimental Protocol: N-Boc Protected Synthesis
-
Alkylation : Dissolve N-Boc-piperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.) and the alkylating agent (e.g., 1-bromo-2-fluoroethane, 1.1 eq.).
-
Reaction : Heat the mixture (e.g., to 80 °C) and monitor by TLC or LC-MS. The reaction is typically complete within several hours.
-
Work-up : After cooling, filter off the inorganic salts and concentrate the solvent. The crude product can be purified by column chromatography if necessary, though it is often clean enough for the next step.
-
Deprotection and Salt Formation : Dissolve the crude N-Boc-1-(2-fluoroethyl)piperazine in a solvent like methanol or dioxane. Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The deprotection and precipitation of the dihydrochloride salt occur simultaneously.
-
Isolation : Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum.
Caption: Comparative workflows for the synthesis of 1-(2-Fluoroethyl)piperazine dihydrochloride.
Analytical Characterization
Ensuring the purity and confirming the identity of 1-(2-fluoroethyl)piperazine dihydrochloride is critical. A combination of chromatographic and spectroscopic techniques is employed.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. Due to the lack of a strong UV chromophore, detection can be challenging.
-
Method : Reversed-phase HPLC with a C18 column.
-
Mobile Phase : A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is common.
-
Detection : UV detection at low wavelengths (~200-210 nm) can be used, but for higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferable. Derivatization with agents like dansyl chloride can also be employed to introduce a UV-active moiety for trace analysis.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after converting the salt to the more volatile free base.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR : The spectrum in D₂O is expected to show a complex set of multiplets for the eight piperazine ring protons, likely between δ 3.0-3.8 ppm. The fluoroethyl group would exhibit two characteristic triplets: one for the methylene group attached to the nitrogen (~δ 3.0 ppm, -N-CH₂-) and another further downfield for the methylene group attached to fluorine (~δ 4.6 ppm, -CH₂-F). The latter signal would be split by both the adjacent protons and the fluorine atom (a triplet of triplets).
-
¹³C NMR : The spectrum would show two distinct signals for the piperazine ring carbons around δ 45-55 ppm. The fluoroethyl group carbons would appear as a signal for the carbon adjacent to nitrogen (~δ 55-60 ppm) and a signal for the carbon bonded to fluorine, which would be split by the fluorine atom (a doublet, ¹JCF ≈ 170-180 Hz) and shifted downfield (~δ 80-85 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum (as a KBr pellet) would be dominated by characteristic absorbances:
-
N-H Stretching : A broad band in the 2400-3000 cm⁻¹ region, characteristic of the ammonium hydrochloride salt.
-
C-H Stretching : Peaks between 2850-3000 cm⁻¹.
-
N-H Bending : Absorptions around 1500-1600 cm⁻¹.
-
C-F Stretching : A strong, characteristic band in the 1000-1100 cm⁻¹ region.
Applications in Drug Development
This building block is primarily utilized in two key areas of pharmaceutical research:
Synthesis of Antipsychotic Agents
Many atypical antipsychotic drugs, such as those targeting dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, feature a piperazine core.[7][10][15] The 1-(2-fluoroethyl)piperazine moiety can be introduced into a larger scaffold to create novel drug candidates. The fluoroethyl group can enhance CNS penetration and improve metabolic stability, which are critical parameters for antipsychotic efficacy.
Caption: General scheme for incorporating the fluoroethylpiperazine moiety.
Development of PET Tracers
Positron Emission Tomography (PET) is a powerful imaging technique that requires radiotracers labeled with a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F). The synthesis of ¹⁸F-labeled PET tracers often involves the use of prosthetic groups or building blocks that already contain the radioisotope.[16][17]
[¹⁸F]-1-(2-Fluoroethyl)piperazine can be synthesized from a suitable precursor (e.g., a tosyl- or bromo-ethyl derivative) and [¹⁸F]fluoride. This radiolabeled building block can then be rapidly coupled to a larger targeting molecule in the final step of the radiosynthesis, allowing for the efficient production of PET tracers for imaging various biological targets in the brain and other organs.[18][19][20]
Safety and Handling
1-(2-Fluoroethyl)piperazine dihydrochloride should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[21]
-
Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
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